molecular formula C7H7BrN3+ B12439127 6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

Cat. No.: B12439127
M. Wt: 213.05 g/mol
InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-O
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Description

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. It is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyridine ring system. This compound is known for its versatile applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-amine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free, promoting the formation of the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production methods for 6-Bromoimidazo[1,2-a]pyridin-8-amine are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, ensuring the availability of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine
  • 2-Ethylimidazo[1,2-a]pyridine

Comparison: 6-Bromoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of the bromine atom at the 6th position and the amine group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, 6-Bromoimidazo[1,2-a]pyridin-8-amine offers a unique combination of reactivity and functionality .

Properties

Molecular Formula

C7H7BrN3+

Molecular Weight

213.05 g/mol

IUPAC Name

6-bromo-1H-imidazo[1,2-a]pyridin-4-ium-8-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2/p+1

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-O

Canonical SMILES

C1=C[N+]2=CC(=CC(=C2N1)N)Br

Origin of Product

United States

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